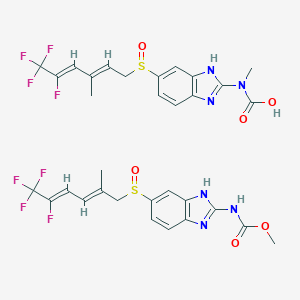
Dienbendazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dienbendazole is a chemical compound that belongs to the benzimidazole family. It is a broad-spectrum anthelmintic drug that is commonly used to treat parasitic infections in both humans and animals. The chemical structure of dienbendazole is similar to other benzimidazole drugs, such as albendazole and mebendazole. However, unlike these drugs, dienbendazole has not been approved for human use and is primarily used in veterinary medicine.
Mechanism of Action
The mechanism of action of dienbendazole is similar to other benzimidazole drugs. It works by binding to the tubulin protein in the parasite's cells, which disrupts the microtubule structure and prevents the parasite from dividing and multiplying. This leads to the death of the parasite and the elimination of the infection.
Biochemical and physiological effects:
Dienbendazole has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, dienbendazole has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Dienbendazole has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action, which makes it a valuable tool for studying the effects of anti-parasitic drugs. In addition, dienbendazole is relatively inexpensive and easy to obtain, which makes it accessible to researchers with limited resources.
However, there are also some limitations to the use of dienbendazole in laboratory experiments. It has low solubility in water, which can make it difficult to administer to cells or animals. In addition, dienbendazole has not been extensively studied in humans, which limits its potential for clinical translation.
Future Directions
There are several potential future directions for the study of dienbendazole. One area of research is the development of new formulations of dienbendazole that improve its solubility and bioavailability. This could lead to more effective treatments for parasitic infections and cancer.
Another area of research is the study of dienbendazole in combination with other drugs. There is evidence to suggest that dienbendazole may have synergistic effects with other anti-cancer drugs, which could lead to more effective treatments for cancer.
Finally, there is potential for the development of new analogs of dienbendazole that have improved pharmacological properties. This could lead to the development of new drugs with enhanced anti-parasitic and anti-cancer activity.
Synthesis Methods
The synthesis of dienbendazole involves the reaction of 2-aminobenzimidazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction results in the formation of dienbendazole as a yellow crystalline powder. The synthesis of dienbendazole is a straightforward process that can be easily scaled up for industrial production.
Scientific Research Applications
Dienbendazole has been extensively studied for its potential use as an anti-cancer drug. In vitro studies have shown that dienbendazole has potent anti-tumor activity against a wide range of cancer cell lines, including prostate, breast, lung, and colon cancer. In addition, dienbendazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for eliminating cancer cells from the body.
properties
CAS RN |
130007-56-6 |
|---|---|
Product Name |
Dienbendazole |
Molecular Formula |
C32H30F8N6O6S2 |
Molecular Weight |
810.7 g/mol |
IUPAC Name |
methyl N-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-2-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamate;methyl-[6-[(2E,4Z)-5,6,6,6-tetrafluoro-3-methylhexa-2,4-dienyl]sulfinyl-1H-benzimidazol-2-yl]carbamic acid |
InChI |
InChI=1S/2C16H15F4N3O3S/c1-9(3-6-13(17)16(18,19)20)8-27(25)10-4-5-11-12(7-10)22-14(21-11)23-15(24)26-2;1-9(7-13(17)16(18,19)20)5-6-27(26)10-3-4-11-12(8-10)22-14(21-11)23(2)15(24)25/h3-7H,8H2,1-2H3,(H2,21,22,23,24);3-5,7-8H,6H2,1-2H3,(H,21,22)(H,24,25)/b9-3+,13-6-;9-5+,13-7- |
InChI Key |
KATLQUJATNMJHR-ALLAXXPTSA-N |
Isomeric SMILES |
C/C(=C\C=C(\C(F)(F)F)/F)/CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.C/C(=C\CS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)/C=C(/C(F)(F)F)\F |
SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
Canonical SMILES |
CC(=CC=C(C(F)(F)F)F)CS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC.CC(=CCS(=O)C1=CC2=C(C=C1)N=C(N2)N(C)C(=O)O)C=C(C(F)(F)F)F |
synonyms |
dienbendazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















